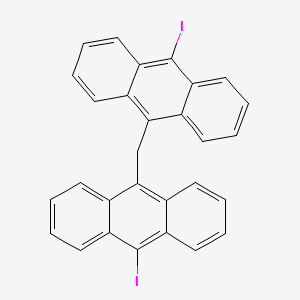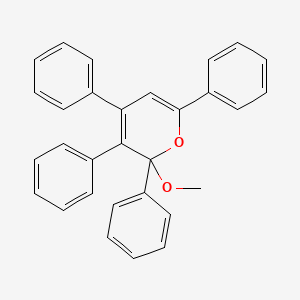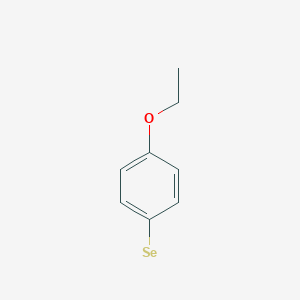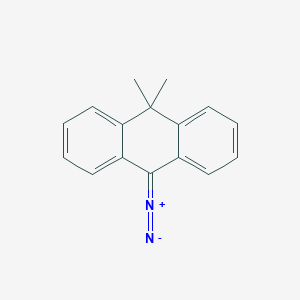
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16N2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a diazo group (-N2) attached to the 10th carbon of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Diazo-9,9-dimethyl-9,10-dihydroanthracene typically involves the diazotization of 9,9-dimethyl-9,10-dihydroanthracene. This process can be achieved by treating 9,9-dimethyl-9,10-dihydroanthracene with nitrous acid (HNO2) in the presence of a strong acid, such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazo compound formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 10-Diazo-9,9-dimethyl-9,10-dihydroanthracene involves the generation of reactive intermediates, such as nitrenes or carbenes, upon thermal or photochemical decomposition of the diazo group. These reactive intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of biological molecules. The specific pathways and molecular targets depend on the context of its application, such as in photodynamic therapy or as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks the diazo group and is less reactive.
10-Diazo-9,10-dihydroanthracene: Similar structure but without the dimethyl groups, leading to different reactivity and stability.
9,10-Diazidoanthracene: Contains azido groups instead of a diazo group, resulting in different chemical properties and applications.
Uniqueness
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene is unique due to the presence of both the diazo group and the dimethyl groups, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
85199-64-0 |
|---|---|
Formule moléculaire |
C16H14N2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
10-diazo-9,9-dimethylanthracene |
InChI |
InChI=1S/C16H14N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
Clé InChI |
OLJOAIVZGOZCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=[N+]=[N-])C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


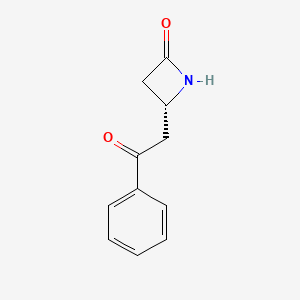
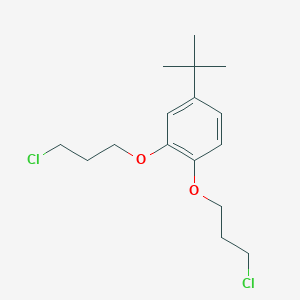


![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
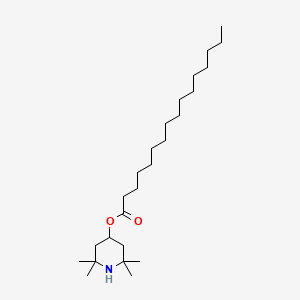
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)

